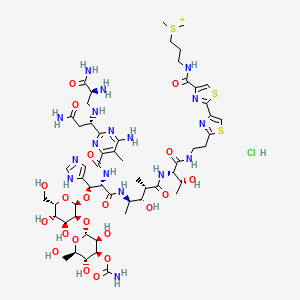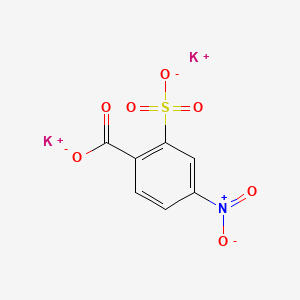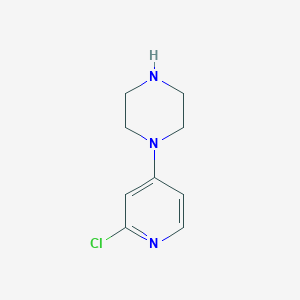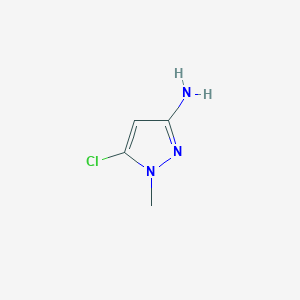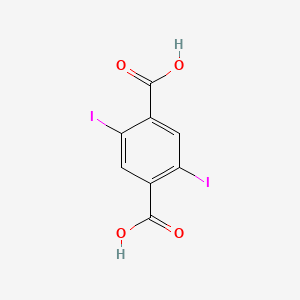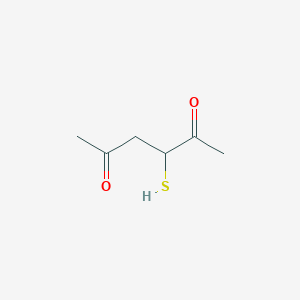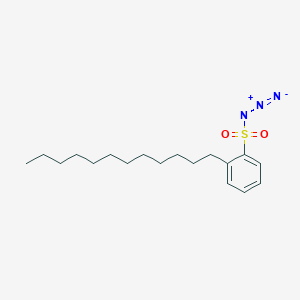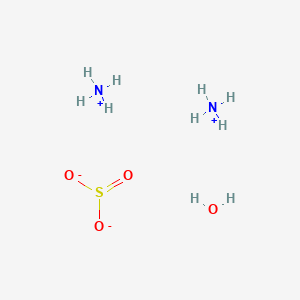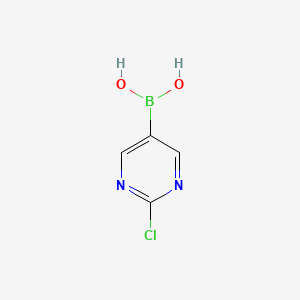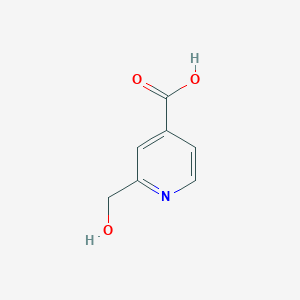
Chloroplatinic acid hydrate
Overview
Description
Chloroplatinic acid hydrate, also known as hexathis compound, is a chemical compound composed of platinum, chlorine, and water. It is a white, crystalline solid that is insoluble in water and most organic solvents. This compound is used in a variety of scientific applications, including as a catalyst in chemical synthesis, as a reagent in analytical chemistry, and for the production of pharmaceuticals and other materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Scientific Research Applications
Resource Efficiency and Circular Economy : Chloroplatinic acid hydrate is used in the recovery of platinum from waste thermocouples for the fabrication of dye-sensitized solar cell counter-electrodes. This process is economical and supports circular economy practices by converting waste into valuable products, reducing CO2 emissions, and diverting platinum from landfill (Charles et al., 2018).
Electroless Deposition : It serves as a medium for electroless platinum deposition on titanium substrates. This application is critical in producing adherent and uniform platinum layers, which are significant in various industrial applications (Rao & Pushpavanam, 2001).
Catalysis in Polymer Cross-Linking : The compound is employed as a catalyst in the cross-linking of polycarbosilane/divinylbenzene. This process is essential for enhancing the reaction of hydrosilylation, a key step in polymer processing (Zhaohui, 2004).
Graphene Modification : In the field of nanotechnology, this compound is used for modifying the grain boundaries of graphene films, which significantly improves the electrical properties of these films (Chen et al., 2014).
Synthesis of Complexes : It is pivotal in the synthesis of platinum(IV) and cadmium(II) 1,10-phenanthroline complexes. These complexes have applications in fluorescence, antitumor activities, and photocatalysis (El-bendary et al., 2019).
Hydrate-Based Recovery Processes : This compound is crucial in hydrate-based recovery processes for removing chlorinated hydrocarbons from aqueous solutions. This process is beneficial for environmental remediation and water purification (Seo & Lee, 2001).
Mechanism of Action
Target of Action
Chloroplatinic acid hydrate primarily targets olefins and silicon hydrides . It acts as a catalyst for the addition of silicon hydrides to olefinic double bonds, a process known as hydrosilylation . This interaction with olefins and silicon hydrides is crucial for its role in various chemical reactions.
Mode of Action
The interaction of this compound with its targets involves the catalysis of the addition of hydrosilanes to olefins . This catalytic action results in the formation of new compounds through the hydrosilylation process . The compound also catalyzes the hydrogenation, carbonylation, oxidation, and coupling reactions .
Biochemical Pathways
This compound affects the biochemical pathway of hydrosilylation . In this pathway, the compound facilitates the addition of silicon hydrides to olefinic double bonds . The downstream effects of this pathway include the production of organosilicon monomers and polymers .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of olefins and silicon hydrides into new compounds through the process of hydrosilylation . This results in the production of organosilicon monomers and polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is highly hygroscopic , meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to prevent water absorption and degradation . Furthermore, the compound’s catalytic activity is strongly dependent on the chloroplatinic acid-to-graphene oxide mass ratio during the synthesis step .
properties
IUPAC Name |
hexachloroplatinum(2-);hydron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26023-84-7 | |
| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of chloroplatinic acid hydrate in materials science?
A1: this compound is a versatile precursor in materials science. One prominent application is in the fabrication of dye-sensitized solar cells (DSSCs). It serves as the source of platinum for producing catalytic counter-electrodes, crucial for DSSC efficiency []. Additionally, it plays a vital role in synthesizing Pt-based catalysts supported on various materials like carbon black. These catalysts exhibit significant activity in fuel cell applications, particularly for methanol oxidation [, ].
Q2: How is this compound utilized in the context of circular economy and resource efficiency?
A2: A study highlights the potential of recovering platinum from waste thermocouples and converting it into this compound []. This recovered compound can then be used to manufacture catalytic electrodes for DSSCs. This process not only offers significant material cost savings compared to purchasing commercial this compound but also contributes to a circular economy by diverting platinum from landfills and reducing the need for primary platinum production [].
Q3: What are the structural characteristics of the platinum(IV) complex derived from this compound and its potential biological activity?
A3: Researchers have synthesized a novel platinum(IV) complex, [Pt(SCN)2(paO)2], using this compound as a starting material, reacting it with pyridine-2-carbaldehyde-oxime (paOH) and potassium thiocyanate []. Single-crystal X-ray diffraction revealed a distorted octahedral geometry around the platinum center, with two thiocyanate ligands and two bidentate paO ligands. Interestingly, in vitro studies demonstrated this complex's cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [].
Q4: Can this compound be used in the synthesis of nanomaterials, and if so, how does it impact their properties?
A4: Yes, this compound is used in the synthesis of platinum nanospheres. These nanospheres can be further modified with phosphotungstic acid to enhance their catalytic properties []. This modification significantly impacts the electrochemical behavior of the material, making it a promising candidate for fuel cell applications.
Q5: What analytical techniques are commonly employed to characterize materials synthesized using this compound?
A5: Various techniques are used to analyze materials derived from this compound. X-ray diffraction (XRD) helps determine the crystallinity and potential alloy formation in catalysts [, ]. Transmission electron microscopy (TEM) is employed to analyze the size and morphology of platinum nanoparticles []. X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and oxidation states of elements within the material [, ]. Additionally, electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA) are used to evaluate the catalytic activity and stability of the synthesized materials, particularly in fuel cell applications [, , ].
Q6: Are there any environmental concerns associated with this compound, and how are they addressed?
A6: While this compound is crucial for various applications, its use raises environmental concerns due to the potential release of platinum into the environment. This concern is addressed through efforts focused on recycling and resource efficiency. Recovering platinum from waste materials like thermocouples and incorporating it back into the production cycle minimizes waste and reduces the environmental impact associated with mining and processing fresh platinum [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




